N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-12-20-16(11-17(21-12)22(2)3)18-6-7-19-27(23,24)13-4-5-14-15(10-13)26-9-8-25-14/h4-5,10-11,19H,6-9H2,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQELLBUQQJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its hybrid architecture, combining pyrimidine and dihydrobenzodioxine sulfonamide motifs. Below, it is compared with three analogs to highlight key differences in molecular features, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations
Pyrimidine vs.
Substituent Effects on Bioactivity: The dimethylamino group on the pyrimidine ring (target compound) vs. diethylamino () impacts steric bulk and solubility. The dihydrobenzodioxine sulfonamide (target compound) vs. methoxybenzenesulfonamide () introduces conformational rigidity due to the fused dioxane ring, possibly stabilizing protein-ligand interactions compared to the flexible methoxy group.
NMR Spectral Divergence (): Comparative NMR analysis (Figure 6 in ) reveals that chemical shifts in regions A (39–44) and B (29–36) vary significantly between analogs, reflecting differences in substituent electronic environments. For example, the ethylamino bridge in the target compound may induce upfield/downfield shifts in region B compared to Rapa or compound 7, affecting binding pocket compatibility .
Lumping Strategy Relevance (): The lumping approach groups compounds with similar structures (e.g., sulfonamide-pyrimidine hybrids) under shared reactivity or bioactivity profiles. However, subtle differences (e.g., dimethylamino vs. diethylamino) may necessitate separate evaluation to avoid oversimplification in drug development pipelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
